1,6-Hexanediamine, N,N-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N,N-dibutyl- is an organic compound with the molecular formula C14H32N2. It is also known by other names such as N,N’-di-n-Butyl-1,6-hexanediamine and N,N’-Dibutylhexamethylenediamine . This compound is characterized by a hexamethylene chain terminated with dibutylamine groups, making it a diamine. It is a colorless to pale yellow liquid with a strong amine odor .
Preparation Methods
The synthesis of 1,6-Hexanediamine, N,N-dibutyl- typically involves the reaction of 1,6-hexanediamine with butylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, often involving continuous-flow synthesis techniques to optimize efficiency and scalability .
Chemical Reactions Analysis
1,6-Hexanediamine, N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Hexanediamine, N,N-dibutyl- has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,6-Hexanediamine, N,N-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
1,6-Hexanediamine, N,N-dibutyl- can be compared with other similar compounds such as:
Hexamethylenediamine: This compound has a similar hexamethylene chain but lacks the dibutylamine groups, making it less bulky and potentially less reactive.
N,N’-Dimethyl-1,6-hexanediamine: This compound has dimethylamine groups instead of dibutylamine, leading to different chemical and physical properties.
N,N’-Diethyl-1,6-hexanediamine: This compound has diethylamine groups, which also affect its reactivity and applications. The uniqueness of 1,6-Hexanediamine, N,N-dibutyl- lies in its specific structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N',N'-dibutylhexane-1,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-3-5-12-16(13-6-4-2)14-10-8-7-9-11-15/h3-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYKUYMPPJDCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190441 |
Source
|
Record name | 1,6-Hexanediamine, N,N-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36945-11-6 |
Source
|
Record name | 1,6-Hexanediamine, N,N-dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, N,N-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.